2-{2-bromo-4-[(E)-2-cyano-2-(3-nitrophenyl)ethenyl]-6-methoxyphenoxy}-N-phenylacetamide
Overview
Description
2-{2-bromo-4-[(E)-2-cyano-2-(3-nitrophenyl)ethenyl]-6-methoxyphenoxy}-N-phenylacetamide is a complex organic compound with a unique structure that includes bromine, cyano, nitro, methoxy, and phenyl groups
Preparation Methods
The synthesis of 2-{2-bromo-4-[(E)-2-cyano-2-(3-nitrophenyl)ethenyl]-6-methoxyphenoxy}-N-phenylacetamide typically involves multiple steps. One common method includes the following steps:
Formation of the core structure: The initial step involves the formation of the core phenoxy structure through a nucleophilic substitution reaction.
Introduction of the bromo group: The bromo group is introduced via bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Addition of the cyano and nitro groups: The cyano and nitro groups are added through nitration and cyanation reactions, respectively.
Methoxylation: The methoxy group is introduced through a methylation reaction using dimethyl sulfate or methyl iodide.
Final coupling: The final step involves coupling the phenoxy structure with N-phenylacetamide through an amide bond formation reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-{2-bromo-4-[(E)-2-cyano-2-(3-nitrophenyl)ethenyl]-6-methoxyphenoxy}-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The bromo group can be substituted with other nucleophiles through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{2-bromo-4-[(E)-2-cyano-2-(3-nitrophenyl)ethenyl]-6-methoxyphenoxy}-N-phenylacetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators for specific biological targets.
Materials Science: Its structural properties can be exploited in the development of advanced materials, such as organic semiconductors or photonic materials.
Biological Studies: The compound can be used in biological studies to investigate its effects on cellular processes and pathways.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of 2-{2-bromo-4-[(E)-2-cyano-2-(3-nitrophenyl)ethenyl]-6-methoxyphenoxy}-N-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 2-{2-bromo-4-[(E)-2-cyano-2-(3-nitrophenyl)ethenyl]-6-methoxyphenoxy}-N-phenylacetamide include:
2-bromo-4-cyanoacetophenone: This compound shares the bromo and cyano groups but lacks the nitro, methoxy, and phenylacetamide groups.
4-bromo-2-nitroaniline: This compound contains the bromo and nitro groups but differs in the overall structure and functional groups.
2-cyano-N-(2-nitrophenyl)acetamide: This compound has the cyano and nitro groups but lacks the bromo and methoxy groups.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
2-[2-bromo-4-[(E)-2-cyano-2-(3-nitrophenyl)ethenyl]-6-methoxyphenoxy]-N-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrN3O5/c1-32-22-12-16(10-18(14-26)17-6-5-9-20(13-17)28(30)31)11-21(25)24(22)33-15-23(29)27-19-7-3-2-4-8-19/h2-13H,15H2,1H3,(H,27,29)/b18-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDALJGCZDWKTET-ZDLGFXPLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C2=CC(=CC=C2)[N+](=O)[O-])Br)OCC(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(/C#N)\C2=CC(=CC=C2)[N+](=O)[O-])Br)OCC(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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